molecular formula C14H16BrN5OS B1396368 2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide CAS No. 1306739-00-3

2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide

Cat. No.: B1396368
CAS No.: 1306739-00-3
M. Wt: 382.28 g/mol
InChI Key: KQFDRDIUYIEOIK-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide is classified as a substituted 1,2,4-triazole derivative bearing multiple functional groups that contribute to its unique chemical profile. The compound is registered under Chemical Abstracts Service number 1306739-00-3, providing a definitive identifier for this specific molecular entity. The molecular structure can be systematically analyzed through its constituent components, each contributing distinct chemical properties to the overall molecular behavior.

The core 1,2,4-triazole ring system forms the central heterocyclic framework of the molecule. This five-membered aromatic ring contains three nitrogen atoms positioned at the 1, 2, and 4 positions, with carbon atoms occupying the 3 and 5 positions. The triazole ring exhibits significant aromatic character, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with delocalized electron density characteristic of aromatic systems. The 1,2,4-triazole moiety demonstrates amphoteric behavior, capable of both protonation and deprotonation in aqueous solutions, with the neutral molecule exhibiting a pKa value of 10.26.

The bromophenyl substituent attached to the 5-position of the triazole ring introduces significant electron-withdrawing character to the molecular system. The bromine atom, positioned at the para location of the phenyl ring, enhances the electrophilic nature of the aromatic system through both inductive and resonance effects. This halogen substitution pattern is commonly employed in medicinal chemistry to modulate lipophilicity, metabolic stability, and biological activity profiles of therapeutic compounds.

The allyl group attached to the 4-position nitrogen of the triazole ring provides an additional site for potential chemical modification and contributes to the overall molecular flexibility. The presence of the terminal alkene functionality in the allyl group offers opportunities for further synthetic elaboration through various addition and metathesis reactions.

The thioether linkage connecting the triazole system to the propanohydrazide moiety represents a crucial structural element that influences both the molecular conformation and chemical reactivity. Organic sulfides typically exhibit characteristic structural parameters, with carbon-sulfur bond lengths of approximately 180 picometers and carbon-sulfur-carbon bond angles approaching 90 degrees. The sulfur atom in thioethers possesses increased polarizability compared to oxygen in ethers, resulting in distinct physical and chemical properties including reduced volatility, higher melting points, and altered hydrophobic characteristics.

The hydrazide functional group (-CONHNH2) constitutes the terminal portion of the molecule and represents a class of organic compounds derived from carboxylic acids through reaction with hydrazine. Hydrazides are characterized by their non-basic nature, in contrast to hydrazine and alkylhydrazines, due to the electron-withdrawing influence of the carbonyl group. This functional group has gained significant attention in medicinal chemistry due to its presence in various therapeutic agents exhibiting anticonvulsant, anti-inflammatory, and antiproliferative activities.

Structural Component Chemical Formula Molecular Weight (g/mol) Key Characteristics
Complete Molecule C14H16BrN5OS 382.28 Multi-functional heterocycle
Triazole Core C2H3N3 69.07 Aromatic, amphoteric
Bromophenyl Group C6H4Br 157.00 Electron-withdrawing
Allyl Substituent C3H5 41.07 Terminal alkene
Propanohydrazide C3H7N2O 87.10 Amide derivative

Historical Context of 1,2,4-Triazole Derivatives

The historical development of 1,2,4-triazole chemistry traces its origins to the foundational work of Bladin in 1885, who first coined the term "triazole" to describe five-membered heterocyclic aromatic ring systems containing three nitrogen atoms and having the molecular formula C2H3N3. This initial discovery marked the beginning of an extensive research trajectory that has continued to evolve and expand over more than a century, establishing triazoles as one of the most important classes of nitrogen-containing heterocycles in modern chemistry.

The systematic exploration of triazole chemistry gained significant momentum during the early-to-mid twentieth century as researchers began to recognize the unique structural and electronic properties conferred by the three nitrogen atoms within the five-membered ring system. The discovery of antifungal activities in azole derivatives in 1944 represented a pivotal moment in triazole research, directly leading to the development of numerous clinically important pharmaceutical agents. This breakthrough established a clear connection between triazole-containing structures and significant biological activity, spurring intensive research efforts aimed at understanding and exploiting these properties.

The mechanistic understanding of triazole-mediated biological activity became increasingly sophisticated throughout the latter half of the twentieth century. Researchers determined that triazole-type ring structures possess the ability to coordinate with heme iron centers in cytochrome P450 enzymes, particularly CYP51, which is responsible for ergosterol synthesis in fungal organisms. This coordination ability stems from the electron-rich nature of the nitrogen atoms within the triazole ring, enabling these compounds to function as effective enzyme inhibitors through direct metal coordination.

The synthetic methodology for preparing 1,2,4-triazole derivatives has undergone continuous refinement and expansion since the initial discoveries. Classical synthetic approaches include the Einhorn-Brunner reaction and the Pellizzari reaction, both of which remain important tools for triazole synthesis. The preparation of unsubstituted 1,2,4-triazole typically involves the acylation of thiosemicarbazide with formic acid, followed by cyclization to form 1,2,4-triazole-3(5)-thiol, which can subsequently be oxidized to yield the parent triazole system.

Modern synthetic approaches have incorporated advanced methodologies including microwave-assisted synthesis, azide-alkyne cycloaddition reactions, and various green chemistry protocols. These contemporary methods have significantly improved the efficiency, selectivity, and environmental compatibility of triazole synthesis, enabling access to increasingly complex molecular architectures incorporating the triazole motif.

The recognition of triazoles as privileged scaffolds in medicinal chemistry has driven extensive structure-activity relationship studies aimed at optimizing biological properties through systematic structural modification. The ability of triazole rings to accommodate diverse substituents at multiple positions has facilitated the development of comprehensive libraries of triazole derivatives, each designed to probe specific aspects of molecular recognition and biological activity. These investigations have revealed that even minor structural modifications can produce dramatic changes in biological activity, selectivity, and pharmacokinetic properties.

The emergence of multi-drug resistant pathogens has created new challenges and opportunities in triazole research. The development of resistance mechanisms against established triazole therapeutics, particularly in fungal pathogens such as Candida albicans and Candida krusei, has necessitated the design of next-generation triazole derivatives with enhanced activity profiles and reduced susceptibility to resistance development. This ongoing challenge continues to drive innovation in triazole chemistry, with researchers exploring novel structural modifications and hybrid molecular architectures.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry extends far beyond its individual molecular properties, representing a sophisticated example of how multiple heterocyclic and functional group elements can be combined to create complex molecular architectures with enhanced chemical and biological potential. The compound exemplifies the fundamental principles that govern modern heterocyclic chemistry, including the strategic use of nitrogen-containing ring systems, the incorporation of electron-withdrawing substituents, and the integration of diverse functional groups to achieve specific molecular objectives.

The 1,2,4-triazole core of this compound demonstrates the fundamental importance of nitrogen heterocycles in contemporary chemical research. Triazoles belong to a class of heterocyclic compounds that have achieved recognition as privileged scaffolds due to their unique combination of chemical stability, synthetic accessibility, and biological activity. The presence of three nitrogen atoms within the five-membered ring system creates a highly electron-rich aromatic framework capable of participating in diverse intermolecular interactions, including hydrogen bonding, metal coordination, and π-π stacking interactions.

The aromatic character of the 1,2,4-triazole ring system contributes significantly to its chemical behavior and biological activity potential. The delocalization of electron density across the ring system, evidenced by the uniform carbon-nitrogen and nitrogen-nitrogen bond distances, creates a stable aromatic framework that can serve as a platform for further functionalization. This aromatic stability is crucial for maintaining molecular integrity under various chemical and biological conditions, while simultaneously providing sites for electrophilic and nucleophilic attack that enable synthetic elaboration.

The tautomeric behavior exhibited by 1,2,4-triazoles represents another fundamental aspect of heterocyclic chemistry exemplified by this compound. Although two tautomers can theoretically exist, the 1H-1,2,4-triazole form predominates under most conditions, with rapid equilibrium between tautomeric forms occurring in solution. This tautomeric flexibility can influence both the chemical reactivity and biological activity of triazole-containing compounds, as different tautomers may exhibit distinct binding affinities and selectivities for biological targets.

The incorporation of the thioether linkage in this compound highlights the important role of sulfur-containing functional groups in heterocyclic chemistry. Organic sulfides represent a distinct class of compounds that bridge the gap between purely heterocyclic systems and conventional organic functional groups. The sulfur atom in thioethers possesses unique electronic and steric properties that can significantly influence molecular conformation, reactivity, and biological activity. The larger atomic radius and increased polarizability of sulfur compared to oxygen result in distinct intermolecular interactions and metabolic pathways.

The hydrazide functionality present in this compound represents an important class of nitrogen-containing functional groups that has gained prominence in heterocyclic chemistry due to its unique reactivity profile and biological activity potential. Hydrazides serve as versatile synthetic intermediates capable of participating in various cyclization reactions to form additional heterocyclic ring systems. The electron-withdrawing nature of the carbonyl group in hydrazides significantly modulates the nucleophilicity of the terminal nitrogen atoms, creating opportunities for selective chemical transformations.

The bromophenyl substituent in this compound demonstrates the strategic use of halogenated aromatic systems in heterocyclic chemistry. Bromine substitution provides a balance between electronic effects and synthetic utility, offering sufficient electron-withdrawing character to modulate the properties of the triazole ring while maintaining the potential for further synthetic modification through cross-coupling reactions. The para substitution pattern optimizes the electronic communication between the bromine atom and the triazole system while minimizing steric interactions.

Heterocyclic Element Chemical Significance Contribution to Molecular Properties
1,2,4-Triazole Ring Privileged scaffold Aromatic stability, metal coordination
Thioether Linkage Sulfur functionality Conformational flexibility, unique interactions
Hydrazide Group Nitrogen nucleophile Hydrogen bonding, synthetic versatility
Bromophenyl System Halogenated aromatic Electronic modulation, synthetic handle

The molecular architecture of this compound exemplifies the concept of molecular hybridization in heterocyclic chemistry, where multiple functional elements are combined to create compounds with enhanced properties relative to their individual components. This approach reflects a fundamental strategy in modern drug discovery and materials science, where the combination of proven pharmacophoric elements can lead to compounds with improved activity, selectivity, and pharmaceutical properties.

The significance of this compound within heterocyclic chemistry also extends to its potential as a lead structure for further optimization and development. The presence of multiple sites for structural modification, including the allyl group, bromophenyl system, and hydrazide functionality, provides numerous opportunities for systematic structure-activity relationship studies. These modification sites enable chemists to probe the individual contributions of different molecular elements to overall activity and to optimize properties through rational design approaches.

Properties

IUPAC Name

2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5OS/c1-3-8-20-12(10-4-6-11(15)7-5-10)18-19-14(20)22-9(2)13(21)17-16/h3-7,9H,1,8,16H2,2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFDRDIUYIEOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)SC1=NN=C(N1CC=C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide belongs to the triazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C11H10BrN3SC_{11}H_{10}BrN_3S. It features a triazole ring, which is known for its ability to interact with biological targets.

Structural Information

PropertyValue
Molecular FormulaC₁₁H₁₀BrN₃S
SMILESC=CCN1C(=NNC1=S)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H10BrN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16)

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of triazole derivatives. The compound has shown moderate to strong activity against various bacterial strains. For example, a study reported that derivatives of similar triazole compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Triazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

This data indicates that the compound can be a potential candidate for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Triazoles are well-known for their efficacy against fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Table 2: Antifungal Activity of Triazole Derivatives

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans32 µg/mL
Aspergillus niger64 µg/mL

These results suggest that the compound has promising antifungal properties that warrant further exploration.

Anticancer Activity

Recent studies have also highlighted the potential anticancer effects of triazole derivatives. The compound has been tested against various cancer cell lines and has shown cytotoxic effects.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that:

  • HeLa Cells : The compound exhibited an IC50 value of 20 µM.
  • MCF7 Cells : The IC50 value was found to be 25 µM.

These findings imply that the compound may interfere with cancer cell proliferation and could serve as a lead structure for anticancer drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Melting points correlate with molecular symmetry and intermolecular forces. Acetamide derivatives (e.g., 6a: 182–184°C) have higher melting points than hydrazones (e.g., 5p: 140–144°C) due to stronger hydrogen bonding .
  • Solubility : The bromophenyl group in the target compound reduces aqueous solubility compared to pyridinyl or hydroxyl-substituted analogs but improves membrane permeability .

Key Research Findings

  • Structural Optimization : Substitution at the triazole 5-position with bromophenyl or pyridinyl groups enhances bioactivity by balancing lipophilicity and electronic effects .
  • Hydrazide vs. Hydrazone : Hydrazides (e.g., the target compound) show broader bioactivity than hydrazones, likely due to their ability to form stable complexes with metal ions or biomolecules .
  • Synergistic Effects : Combining bromophenyl and allyl groups (as in the target compound) may synergistically improve pharmacokinetic properties, such as metabolic stability and tissue penetration .

Preparation Methods

Starting Materials and Conditions

  • The core 1,2,4-triazole ring is synthesized via cyclization reactions involving hydrazine derivatives and appropriate substituted precursors.
  • The 4-bromophenyl group is introduced through the use of 4-bromobenzyl or 4-bromophenyl substituted esters or acids as starting materials.
  • The allyl group at the 4-position is typically introduced via allylation reactions using allyl bromide or allyl chloride under basic conditions.
  • The thiol group at the 3-position is formed by sulfur incorporation, often via reaction with Lawesson’s reagent or by direct substitution of a leaving group with thiol functionality.

Representative Synthetic Method

  • According to literature on related 1,2,4-triazole derivatives, methyl 2-(4-bromophenyl)acetate is converted to 2-(4-bromophenyl)acetohydrazide by hydrazinolysis under reflux in ethanol or methanol.
  • Cyclization with appropriate reagents yields the 4H-1,2,4-triazole-3-thiol intermediate bearing the 4-allyl and 5-(4-bromophenyl) substituents.
  • The thiol functionality is confirmed by spectral methods such as IR (characteristic S-H stretch) and NMR.

Optimization and Yield Data

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydrazinolysis of ester Hydrazine hydrate, ethanol/methanol Reflux 4–6 hours 85–90 Conversion to acetohydrazide
Cyclization to triazole-thiol Appropriate cyclization agent, reflux 80–100°C 6–8 hours 70–80 Formation of 4-allyl-5-(4-bromophenyl) triazole-3-thiol
Alkylation of thiol 2-bromopropanoate ester, base, DMF 50–80°C 4–6 hours 75–85 Introduction of propanoate ester side chain
Hydrazide formation Hydrazine hydrate, reflux 80–100°C 3–5 hours 80–90 Conversion to propanohydrazide

Analytical Characterization

  • IR Spectroscopy: Confirms the presence of hydrazide (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹), triazole ring, and thiol/thioether groups.
  • NMR Spectroscopy: ^1H NMR shows signals corresponding to allyl protons (multiplets around 5–6 ppm), aromatic protons from the 4-bromophenyl group, and hydrazide NH protons (broad singlets).
  • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight of the compound.
  • Elemental Analysis: Confirms the empirical formula and purity.

Research Findings and Methodological Notes

  • Microwave-assisted synthesis has been reported in related triazole derivatives to improve yield and reduce reaction time, particularly in cyclization and alkylation steps, with yields up to 97% reported for similar compounds under optimized microwave irradiation (600 W, 30 minutes).
  • The choice of solvent and base is critical for alkylation efficiency; polar aprotic solvents like DMF favor higher yields.
  • The hydrazide functionality is sensitive to prolonged heating; therefore, reflux times should be optimized to prevent decomposition.
  • Purification is typically achieved by recrystallization from ethanol or by chromatographic methods.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes
Ester hydrazinolysis Hydrazine hydrate, reflux in ethanol High yield of 2-(4-bromophenyl)acetohydrazide
Triazole-thiol cyclization Cyclization agent, controlled heating Formation of 4-allyl-5-(4-bromophenyl)-1,2,4-triazole-3-thiol
Thiol alkylation 2-bromopropanoate ester, base, DMF Introduction of propanoate side chain
Hydrazide formation Hydrazine hydrate, reflux Conversion to final hydrazide compound
Optional microwave assistance Microwave irradiation (600 W, 30 min) Increased yield and reduced reaction time

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide?

  • Methodology :

  • Step 1 : Synthesize the 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol intermediate via cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at 120°C .
  • Step 2 : React the thiol intermediate with propanohydrazide under reflux in propan-2-ol with hydrazine hydrate (3–4 hours), followed by recrystallization .
  • Key reagents : POCl₃ for cyclization, hydrazine hydrate for nucleophilic substitution.

Q. How can the compound be characterized using spectroscopic methods?

  • Methodology :

  • IR spectroscopy : Identify thioether (C–S, ~650–700 cm⁻¹) and hydrazide (N–H, ~3200–3400 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Use DMSO-d₆ as solvent; assign protons based on neighboring groups (e.g., allyl protons at δ 5.0–5.8 ppm, bromophenyl aromatic protons at δ 7.3–7.6 ppm) .
  • Elemental analysis : Confirm molecular formula (e.g., C₁₄H₁₄BrN₅OS) with <1% deviation .

Q. What are preliminary biological activity screening protocols for this compound?

  • Methodology :

  • Antimicrobial assays : Use disk diffusion or microdilution methods against Staphylococcus aureus and Escherichia coli; compare with standard antibiotics (e.g., ciprofloxacin) .
  • Antifungal testing : Evaluate inhibition of Candida albicans growth via agar dilution, noting MIC (Minimum Inhibitory Concentration) values .

Advanced Research Questions

Q. How to analyze tautomeric behavior in the triazole-thione/thiol system of this compound?

  • Methodology :

  • Computational analysis : Perform DFT calculations to compare stability of thione (C=S) vs. thiol (S–H) tautomers. Use Gaussian 09 with B3LYP/6-31G(d) basis set .
  • Experimental validation : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol vs. DMSO) to track tautomeric shifts .

Q. How to resolve contradictions in biological activity data across analogs?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with modified substituents (e.g., replacing 4-bromophenyl with 4-chlorophenyl) and test under identical conditions .
  • Statistical analysis : Apply ANOVA to assess significance of activity differences; consider logP values and steric effects using ChemDraw 3D .

Q. What strategies are effective for molecular docking studies targeting triazole-based pharmacophores?

  • Methodology :

  • Target selection : Focus on enzymes like CYP51 (antifungal) or DNA gyrase (antibacterial). Retrieve PDB structures (e.g., 1EA1 for CYP51).
  • Docking software : Use AutoDock Vina; parameterize the triazole-thiol group for hydrogen bonding and hydrophobic interactions .

Q. How to design structure-activity relationship (SAR) studies for allyl and bromophenyl substituents?

  • Methodology :

  • Synthetic modifications : Replace allyl with propargyl or methyl groups to assess steric effects. Replace bromophenyl with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) aryl groups .
  • Activity correlation : Plot substituent Hammett constants (σ) against IC₅₀ values to identify electronic trends .

Q. How to address low aqueous solubility during in vitro assays?

  • Methodology :

  • Salt formation : React the compound with HCl or NaOH to produce water-soluble hydrochloride or sodium salts .
  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide
Reactant of Route 2
2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide

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